molecular formula C17H25NO3 B11626413 1-{4-[2-Hydroxy-3-(2-methylpiperidin-1-yl)propoxy]phenyl}ethanone

1-{4-[2-Hydroxy-3-(2-methylpiperidin-1-yl)propoxy]phenyl}ethanone

Cat. No.: B11626413
M. Wt: 291.4 g/mol
InChI Key: AXQKWRMPCYVYQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[2-HYDROXY-3-(2-METHYLPIPERIDIN-1-YL)PROPOXY]PHENYL}ETHAN-1-ONE is a complex organic compound featuring a piperidine ring, a hydroxy group, and a phenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[2-HYDROXY-3-(2-METHYLPIPERIDIN-1-YL)PROPOXY]PHENYL}ETHAN-1-ONE typically involves multiple steps, including the formation of the piperidine ring and the subsequent functionalization of the phenyl group. One common method involves the alkylation of a piperidine derivative with a phenyl halide under basic conditions, followed by hydrolysis and purification .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: 1-{4-[2-HYDROXY-3-(2-METHYLPIPERIDIN-1-YL)PROPOXY]PHENYL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may include the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-{4-[2-HYDROXY-3-(2-METHYLPIPERIDIN-1-YL)PROPOXY]PHENYL}ETHAN-1-ONE has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-{4-[2-HYDROXY-3-(2-METHYLPIPERIDIN-1-YL)PROPOXY]PHENYL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 1-{4-[2-HYDROXY-3-(2-METHYLPIPERIDIN-1-YL)PROPOXY]PHENYL}ETHAN-1-ONE lies in its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications and applications in various fields of research .

Properties

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

1-[4-[2-hydroxy-3-(2-methylpiperidin-1-yl)propoxy]phenyl]ethanone

InChI

InChI=1S/C17H25NO3/c1-13-5-3-4-10-18(13)11-16(20)12-21-17-8-6-15(7-9-17)14(2)19/h6-9,13,16,20H,3-5,10-12H2,1-2H3

InChI Key

AXQKWRMPCYVYQL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CC(COC2=CC=C(C=C2)C(=O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.